

"2-Isopropyl-1,3-dioxane-5-carboxylic Acid" stereochemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Isopropyl-1,3-dioxane-5-carboxylic Acid

Cat. No.: B133906

[Get Quote](#)

An In-Depth Technical Guide to the Stereochemistry of **2-Isopropyl-1,3-dioxane-5-carboxylic Acid**

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Isopropyl-1,3-dioxane-5-carboxylic acid is a pivotal organic compound, notable for its defined stereochemical properties that are critical for its application, particularly as an intermediate in the synthesis of pharmaceuticals like lobitridol[1][2]. The spatial arrangement of the isopropyl and carboxylic acid groups on the 1,3-dioxane ring dictates the molecule's physical, chemical, and biological properties. This guide provides a comprehensive exploration of the stereochemistry of this molecule, detailing the structural nuances of its isomers, methodologies for stereoselective synthesis, and the analytical techniques required for its definitive characterization.

Foundational Principles: Stereoisomerism in the 1,3-Dioxane Framework

The core of **2-Isopropyl-1,3-dioxane-5-carboxylic acid** is its six-membered 1,3-dioxane ring. To minimize torsional and steric strain, this ring predominantly adopts a chair conformation,

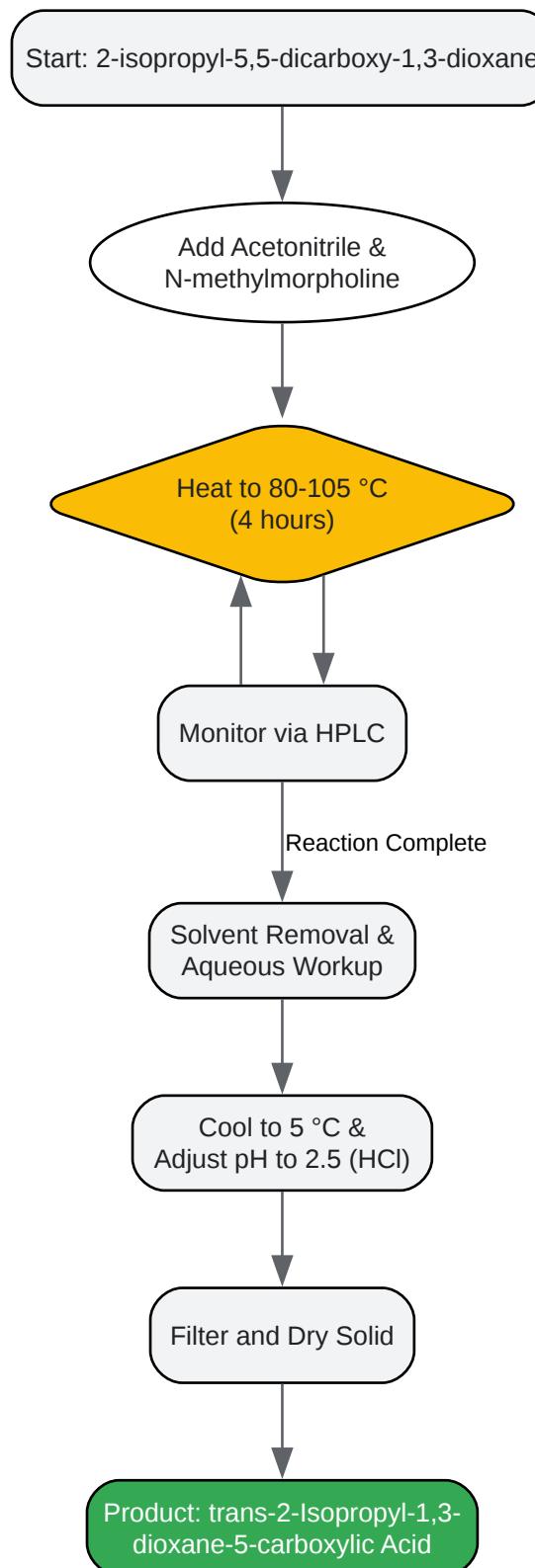
analogous to cyclohexane[3]. The presence of substituents at the C2 and C5 positions gives rise to stereoisomerism, specifically diastereomerism in the form of cis and trans isomers.

- Chair Conformation: The chair form features two distinct substituent positions: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring).
- Cis/Trans Isomerism:
 - In the cis isomer, the isopropyl group (at C2) and the carboxylic acid group (at C5) are on the same side of the dioxane ring. This forces one of the bulky substituents into a sterically unfavorable axial position.
 - In the trans isomer, the two groups are on opposite sides of the ring. This arrangement allows both the large isopropyl group and the carboxylic acid group to occupy the more stable equatorial positions, minimizing steric hindrance. Consequently, the trans isomer is the thermodynamically more stable and often the desired product in synthesis[3].

The diagram below illustrates the chair conformations of the cis and trans isomers, highlighting the substituent positions.

Caption: Chair conformations of trans and cis isomers.

Stereoselective Synthesis of the trans-Isomer


Achieving high diastereomeric purity is paramount. A common strategy involves the decarboxylation of a disubstituted precursor, which preferentially yields the more stable trans product. The following protocol is adapted from established methods for synthesizing **trans-2-isopropyl-1,3-dioxane-5-carboxylic acid**[4].

Experimental Protocol: Synthesis via Decarboxylation

- Reaction Setup: To a solution of 2-isopropyl-5,5-dicarboxy-1,3-dioxane (1.0 eq) in acetonitrile, add N-methylmorpholine (1.0 eq) as a base.
- Heating: Heat the reaction mixture to a reflux temperature of 80-105 °C.
- Monitoring: Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) until the starting material is completely consumed (typically around 4 hours).

- Workup:
 - Remove the solvent by rotary evaporation under reduced pressure.
 - Add purified water and cool the mixture to approximately 5 °C in an ice bath.
 - Adjust the pH to ~2.5 using 1 M hydrochloric acid to precipitate the product.
- Isolation:
 - Maintain stirring at 5 °C for 1 hour to ensure complete precipitation.
 - Collect the solid product by suction filtration.
 - Dry the product at approximately 50 °C to yield **trans-2-isopropyl-1,3-dioxane-5-carboxylic acid**. This process has been reported to achieve a cis:trans ratio of approximately 1:18.7[4].

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for stereoselective synthesis.

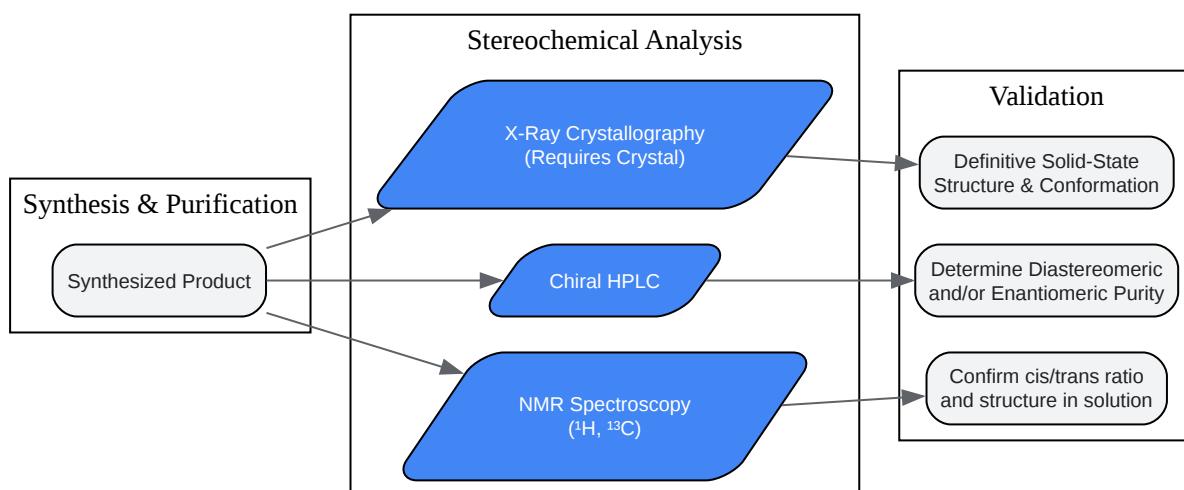
Analytical Characterization of Stereoisomers

Distinguishing between the cis and trans isomers requires robust analytical techniques capable of probing the three-dimensional structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for elucidating the stereochemistry in solution[3]. The chemical shifts and coupling constants of protons on the dioxane ring are highly sensitive to their axial or equatorial orientation.

- **Key Protons:** The protons at C2, C4, C5, and C6 provide the most valuable structural information.
- **Trans Isomer Prediction:** In the stable diequatorial trans isomer, the acetal proton (C2-H) would be in an axial position, and the proton at C5 would also be axial. Axial protons typically resonate at a higher field (lower ppm) compared to their equatorial counterparts due to shielding effects. The C2-H proton is expected to appear as a doublet between δ 4.5-5.0 ppm[3].
- **Cis Isomer Prediction:** The cis isomer would feature one axial and one equatorial substituent, leading to a different set of chemical shifts and coupling constants for the ring protons.


Proton	Predicted ^1H NMR Signal (trans-Isomer)	Rationale
-COOH	Broad singlet, δ 10-12 ppm	Acidic proton, subject to hydrogen bonding.[3]
C2-H (Acetal)	Doublet, δ 4.5-5.0 ppm	Adjacent to two oxygen atoms and coupled to the isopropyl methine proton.[3]
C5-H	Multiplet	Positioned on the carbon bearing the carboxyl group.
C4-H, C6-H	Complex multiplets	Protons on the dioxane ring, with distinct axial and equatorial signals.[3]

X-Ray Crystallography

Single-crystal X-ray crystallography provides unambiguous, definitive proof of the solid-state structure[5]. While a specific crystal structure for this exact compound is not readily available in public literature, analysis of analogous structures provides strong predictive power[3].

- Direct Visualization: It determines the precise three-dimensional arrangement of atoms, confirming bond lengths, bond angles, and the chair conformation of the ring.
- Confirmation of Stereochemistry: It can definitively distinguish between the cis and trans isomers by showing the relative positions of the substituents.
- Intermolecular Interactions: It reveals how molecules pack in the crystal lattice. For carboxylic acids, this technique would confirm the presence of hydrogen-bonded dimers or chains, a common motif that stabilizes the crystal structure[3].

Characterization Workflow

[Click to download full resolution via product page](#)

Caption: Logical workflow for stereochemical validation.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is an essential technique for separating stereoisomers and quantifying the purity of the desired isomer[6].

- Principle: The sample is passed through a column containing a chiral stationary phase (CSP). The different stereoisomers interact differently with the CSP, leading to different retention times and thus, separation.
- Application: This method is invaluable for determining the diastereomeric excess (d.e.) of a synthesis, confirming the ratio of trans to cis isomers. If the starting materials or synthesis route could produce enantiomers, chiral HPLC would also be the primary method for determining enantiomeric excess (e.e.).

Physicochemical Data

A summary of the key properties of **2-Isopropyl-1,3-dioxane-5-carboxylic acid** is provided below.

Property	Value	Source(s)
IUPAC Name	2-(1-methylethyl)-1,3-dioxane-5-carboxylic acid	[7]
CAS Number	116193-72-7	[8][9]
Molecular Formula	C ₈ H ₁₄ O ₄	[3][8]
Molecular Weight	174.19 g/mol	[3][8][10]
Appearance	White to off-white solid	[1][9]
Solubility	Soluble in Chloroform	[1][2]

Conclusion

The stereochemistry of **2-Isopropyl-1,3-dioxane-5-carboxylic acid** is fundamentally defined by the chair conformation of its dioxane ring and the relative orientations of its C2 and C5

substituents. The trans isomer, with both bulky groups in equatorial positions, represents the more stable thermodynamic product and is often the synthetic target. A combination of stereoselective synthesis and rigorous analytical characterization using NMR, X-ray crystallography, and chiral HPLC is essential for controlling and validating the stereochemical outcome. For drug development professionals and synthetic chemists, a thorough understanding of these principles is critical to ensuring the quality, purity, and efficacy of downstream active pharmaceutical ingredients.

References

- Benchchem. (n.d.). **2-Isopropyl-1,3-dioxane-5-carboxylic Acid**.
- ChemicalBook. (n.d.). trans-2-isopropyl-5-carboxy-1,3-dioxane synthesis.
- Biosynth. (n.d.). **2-Isopropyl-1,3-dioxane-5-carboxylic acid**.
- ChemBK. (n.d.). **2-Isopropyl-1,3-dioxane-5-carboxylic Acid**.
- Shanghai Baishu Biotechnology Co., Ltd. (n.d.). **2-isopropyl-1,3-dioxane-5-carboxylic acid**.
- PharmaCompass. (n.d.). trans-2-Isopropyl-5-carboxy-1,3-dioxane.
- MyBioSource. (n.d.). **2-Isopropyl-1,3-dioxane-5-carboxylic Acid** biochemical.
- Raut, A. S., & Gawthale, N. B. (2012). X-Ray Crystallography of Chemical Compounds. PMC, NIH.
- Reich, H. J. (n.d.). NMR Spectroscopy :: ¹³C NMR Chemical Shifts. Organic Chemistry Data.
- United States Biological. (n.d.). 015104 **2-Isopropyl-1,3-dioxane-5-carboxylic Acid** CAS: 116193-72-7.
- TCI Chemicals. (n.d.). Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De.
- Phenomenex. (n.d.). Chiral HPLC Separations.
- United States Biological. (n.d.). **2-Isopropyl-1,3-dioxane-5-carboxylic Acid** - Data Sheet.
- PubChem. (n.d.). 2-(1-Methylethyl)-1,3-dioxane-5-carboxylic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. usbio.net [usbio.net]
- 2. usbio.net [usbio.net]
- 3. benchchem.com [benchchem.com]
- 4. trans-2-isopropyl-5-carboxy-1,3-dioxane synthesis - chemicalbook [chemicalbook.com]
- 5. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. trans-2-Isopropyl-5-carboxy-1,3-dioxane | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompas.com]
- 8. chembk.com [chembk.com]
- 9. 2-isopropyl-1,3-dioxane-5-carboxylic acid-上海倍殊生物科技有限公司_医药中间体_功能材料 [en.special-pharma.com]
- 10. 2-(1-Methylethyl)-1,3-dioxane-5-carboxylic acid | C8H14O4 | CID 19962532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["2-Isopropyl-1,3-dioxane-5-carboxylic Acid" stereochemistry]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b133906#2-isopropyl-1-3-dioxane-5-carboxylic-acid-stereochemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com